1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a Janus Kinase (JAK) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a JAK inhibitor, which could have implications in the treatment of autoimmune diseases and cancers.
Medicine: Explored for its therapeutic potential in treating conditions such as rheumatoid arthritis and certain types of leukemia.
Mechanism of Action
The mechanism of action of 1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its role as a JAK inhibitor. By inhibiting the activity of Janus Kinases, this compound can interfere with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and cell growth. This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds also exhibit anticancer activity and are structurally related to pyrazolo[1,5-a]pyrazine derivatives.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are potential c-Met kinase inhibitors and share a similar pyrazine core structure.
Uniqueness
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and its potential as a JAK inhibitor. This combination of structural features and biological activity distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-3-36-24-10-6-21(7-11-24)25-18-26-27(29-14-17-33(26)31-25)32-15-12-22(13-16-32)28(34)30-19-20-4-8-23(35-2)9-5-20/h4-11,14,17-18,22H,3,12-13,15-16,19H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIHSBNRZBQQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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